Naphthalene, triiodo-
CAS No.: 73881-45-5
Cat. No.: VC18439637
Molecular Formula: C10H5I3
Molecular Weight: 505.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73881-45-5 |
|---|---|
| Molecular Formula | C10H5I3 |
| Molecular Weight | 505.86 g/mol |
| IUPAC Name | 1,2,3-triiodonaphthalene |
| Standard InChI | InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
| Standard InChI Key | FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Introduction
Chemical and Structural Properties
Molecular Architecture
The structure of 1,2,3-triiodonaphthalene derives from naphthalene’s fused benzene ring system, where iodine atoms occupy adjacent positions on one benzene ring. This substitution pattern introduces steric strain and electronic effects, altering the molecule’s planar geometry. The iodine atoms, with their large atomic radii (1.98 Å), create van der Waals interactions that influence crystal packing and solubility .
X-ray diffraction studies of analogous iodinated aromatics reveal bond length distortions. For example, in naphthalene, carbon-carbon bonds range between 1.37 Å (shorter, double-bond-like) and 1.42 Å (longer, single-bond-like) . Iodination likely exacerbates these discrepancies due to the electron-withdrawing inductive effect of iodine, which localizes π-electrons and modifies resonance stabilization.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.86 g/mol |
| Melting Point | Not well-documented (estimated >200°C) |
| Solubility | Low in polar solvents; soluble in aromatic hydrocarbons |
| Stability | Sensitive to light and heat; may decompose to release iodine vapors |
The compound’s low solubility in water () and high density () stem from iodine’s hydrophobicity and atomic mass . Its ultraviolet-visible (UV-Vis) spectrum likely shows bathochromic shifts compared to naphthalene due to extended conjugation and heavy atom effects.
Synthesis and Manufacturing
Mercuration-Iododemercuration Pathway
The primary synthesis route involves a two-step process:
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Permercuration: Naphthalene reacts with mercuric acetate in acetic acid, forming a mercurated intermediate. This step exploits mercury’s affinity for aromatic systems, selectively functionalizing the 1, 2, and 3 positions.
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Iododemercuration: Treatment with iodine in a triiodide () solution displaces mercury, yielding triiodonaphthalene. The reaction proceeds via electrophilic substitution, driven by iodine’s higher electronegativity compared to mercury.
This method mirrors the synthesis of periodonaphthalene (), albeit with stoichiometric control to limit iodination to three positions.
Challenges and Optimization
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Byproduct Formation: Mercury iodide () precipitates, requiring filtration. Residual mercury contamination remains a concern, necessitating rigorous purification.
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Regioselectivity: Achieving precise iodination at the 1, 2, and 3 positions demands careful temperature control ( to ) and excess iodinating agent.
Future Directions and Unresolved Questions
Current research gaps include:
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Crystal Engineering: How do iodine⋯iodine interactions influence supramolecular assembly?
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Device Integration: Can solution-processed films of triiodonaphthalene achieve competitive charge carrier mobilities?
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Toxicity Profiling: Long-term ecotoxicological studies are needed to assess environmental persistence.
Efforts to replace mercury in the synthesis route—e.g., using palladium-catalyzed C–H iodination—could enhance sustainability.
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